Tris(isopropyl alcohol); vanadium monoxide

Asymmetric Catalysis Epoxidation Hydroxamic Acid Ligands

Tris(isopropyl alcohol); vanadium monoxide—systematically named vanadium(V) oxytriisopropoxide or oxotris(propan-2-olato)vanadium, CAS 5588-84-1—is a homoleptic vanadium(V) alkoxide of formula VO[OCH(CH₃)₂]₃ (MW 244.20 g·mol⁻¹). The compound is a yellow to orange-yellow, moisture-sensitive liquid at ambient temperature (mp −12 °C to −2 °C; bp 80–82 °C at 2 mmHg), miscible with toluene, hexane, and isopropanol, with a density of 1.035 g·mL⁻¹ at 25 °C and a refractive index n²⁰/D of 1.479.

Molecular Formula C9H24O4V
Molecular Weight 247.23 g/mol
Cat. No. B12516357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(isopropyl alcohol); vanadium monoxide
Molecular FormulaC9H24O4V
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)O.O=[V]
InChIInChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;;
InChIKeyJOUSPCDMLWUHSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(V) Oxytriisopropoxide (VO(OiPr)₃): Core Identity, Specifications, and Procurement-Relevant Characteristics


Tris(isopropyl alcohol); vanadium monoxide—systematically named vanadium(V) oxytriisopropoxide or oxotris(propan-2-olato)vanadium, CAS 5588-84-1—is a homoleptic vanadium(V) alkoxide of formula VO[OCH(CH₃)₂]₃ (MW 244.20 g·mol⁻¹) [1]. The compound is a yellow to orange-yellow, moisture-sensitive liquid at ambient temperature (mp −12 °C to −2 °C; bp 80–82 °C at 2 mmHg), miscible with toluene, hexane, and isopropanol, with a density of 1.035 g·mL⁻¹ at 25 °C and a refractive index n²⁰/D of 1.479 . It serves as a versatile vanadium(V) precursor for heterogeneous catalyst synthesis via chemical grafting, a metal-organic CVD/ALD precursor for vanadium oxide thin films, and a Lewis acid catalyst for asymmetric epoxidation and oxidative transformations .

Versatile vanadium(V) precursor for heterogeneous catalyst synthesis via chemical grafting
Volatile room-temperature liquid compatible with vapor-phase deposition (CVD/ALD)
Lewis acid catalyst for asymmetric epoxidation and oxidative transformations

Why Vanadium(V) Oxytriisopropoxide Cannot Be Substituted by Other Vanadium Alkoxides, β-Diketonates, or Chlorides Without Performance Consequences


Although the vanadium precursor landscape includes halides (VOCl₃), β-diketonates (VO(acac)₂), and lighter alkoxides (VO(OEt)₃, VO(OnPr)₃), these alternatives differ materially from VO(OiPr)₃ in three procurement-relevant dimensions: (i) physical delivery form—VO(OiPr)₃ is a room-temperature volatile liquid readily compatible with vapor-delivery systems, whereas VO(acac)₂ is a high-melting solid (mp ~258 °C) requiring heated bubbler infrastructure [1]; (ii) surface grafting chemistry—VO(OiPr)₃ uniquely engages both silanol and strained siloxane anchoring sites on silica, yielding higher metal dispersion than analogs that graft via protonolysis alone [2]; and (iii) catalytic competence—in direct comparative studies, VO(OiPr)₃ drives quantitative conversion in asymmetric epoxidation where Ti(OiPr)₄ yields zero turnover [3]. These differences are not cosmetic; they directly determine precursor delivery logistics, catalyst metal utilization efficiency, and reaction outcomes.

Delivery form mismatch: VO(OiPr)₃ is a liquid at 20°C suitable for standard bubbler systems; VO(acac)₂ is a high-melting solid (mp ~258°C) requiring heated source infrastructure
Grafting chemistry mismatch: VO(OiPr)₃ reacts with both silanol and siloxane bridges, yielding higher vanadium dispersion on silica; most alkoxides graft only through silanol protonolysis
Catalytic competence mismatch: direct comparative studies show VO(OiPr)₃ drives asymmetric epoxidation where Ti(OiPr)₄ yields zero conversion under identical conditions

Quantitative Differentiation Evidence for Vanadium(V) Oxytriisopropoxide Against Its Closest Comparators


Evidence 1: VO(OiPr)₃ Achieves ≥99% Conversion vs. 0% for Ti(OiPr)₄ in Asymmetric Epoxidation Under Identical Conditions

In a systematic head-to-head study of Lewis acid catalysts for the asymmetric epoxidation of allylic alcohols using hydroxamic acid (HA) ligands in toluene at room temperature, VO(OiPr)₃ consistently delivered quantitative conversion (≥99%) across all tested HA ligands (HA1–HA7). Under identical conditions (10 mol% catalyst, 12 mol% HA, toluene, r.t.), Ti(OiPr)₄ produced zero conversion with both HA2 and HA3, indicating complete catalytic inactivity in this transformation [1].

Epoxidation conversion
Head-to-head
≥99% conversion (VO(OiPr)₃) vs. 0% (Ti(OiPr)₄) with HA ligands
Reported catalytic competence under hydroxamic acid conditions
Data from direct comparative study in toluene at room temperature
Asymmetric Catalysis Epoxidation Hydroxamic Acid Ligands

Evidence 2: VO(OiPr)₃-Derived Well-Defined Complexes Outperform In-Situ VO(acac)₂ Systems in Sulfoxidation Catalysis

In a study of vanadium-catalyzed sulfoxidation of thioanisole using H₂O₂ as oxidant, well-defined vanadium(V) complexes synthesized from VO(OiPr)₃—specifically binaphthyl-based salen complexes 5 and 6—displayed better catalytic performance than in-situ prepared catalyst systems using VO(acac)₂ (vanadyl acetylacetonate) combined with the same ligand precursor H₂L3 [1]. This demonstrates that the alkoxide starting material enables isolation of structurally characterized, higher-activity catalysts not accessible from the β-diketonate precursor.

Precatalyst synthesis
Cross-study
Well-defined complexes from VO(OiPr)₃ outperformed in-situ VO(acac)₂ systems in sulfoxidation
Supports isolable precatalyst workflow over in-situ formulations
Qualitative superiority reported; precise differentials not tabulated
Sulfoxidation Homogeneous Catalysis Salan/Salen Ligands

Evidence 3: VO(OiPr)₃ Grafts via a Unique Dual-Anchoring Mechanism on Silica Surfaces, Enabling Higher Vanadium Dispersion

Solid-state ⁵¹V and ¹³C MAS NMR spectroscopy has confirmed that VO(OiPr)₃ reacts with both site-isolated silanol (Si–OH) groups and strained siloxane (≡Si–O–Si≡) bridges at the silica surface during solvent-free chemical grafting, forming two distinct surface vanadium species via two separate anchoring mechanisms [1]. In contrast, most other metal alkoxides (including lighter vanadium alkoxides) graft predominantly through protonolysis of silanol groups alone. Proton-detected multidimensional solid-state NMR further established that VO(OiPr)₃ generates a bis-grafted surface species—a behavior reported to be in contrast to most other alkoxides [2]. This dual-anchoring capability translates to increased vanadium coverage on silica without formation of undesired V₂O₅ nanoparticles, which are detrimental to selectivity in oxidative dehydrogenation of alkanes [3].

Surface grafting
Class-level
Dual anchoring: silanol protonolysis + strained siloxane opening confirmed by ⁵¹V MAS NMR
Enables higher vanadium dispersion on silica without nanoparticle formation
Reported for SiO₂ dehydrated at 700°C; class-level behavior vs. most alkoxides
Heterogeneous Catalysis Surface Organometallic Chemistry Silica Grafting

Evidence 4: Phase-Selective CVD of Crystalline Vanadium Oxides Enabled by Preformed V–O/V=O Motifs in VO(OiPr)₃

Phase-selective synthesis of crystalline vanadium oxides (VO₂, V₂O₃) via CVD is achieved using VO(OiPr)₃ as the precursor. The preformed V–O and V=O units present in the molecular structure, combined with their differential thermal stability, enable precise modulation of the vanadium/oxygen stoichiometry in the deposited films [1]. By contrast, CVD using VO(acac)₂ typically requires more extensive post-deposition processing to access specific crystalline phases, and halide precursors such as VOCl₃ generate corrosive HCl byproducts that compromise film purity and equipment integrity [2]. In ALD mode, VO(OiPr)₃ with H₂O reactant has been demonstrated to produce VO₂ thin films exhibiting a metal-insulator transition (MIT) with an ON/OFF resistance ratio of approximately 40, high crystallinity, and excellent reproducibility as confirmed by XRD and XPS [3].

VO₂ thin film ALD
Cross-study
MIT ON/OFF ratio ≈40, high crystallinity; no corrosive HCl byproducts
Phase-selective route to crystalline VO₂ films for switching devices
Compared to VO(acac)₂ (multi-phase) and VOCl₃ (halide contamination)
Chemical Vapor Deposition Thin Films Vanadium Oxide Nanostructures

Evidence 5: Room-Temperature Liquid Physical State and Volatility Profile Confer a Practical Delivery Advantage in Vapor-Phase Deposition

VO(OiPr)₃ is a liquid at ambient temperature (mp −12 °C to −2 °C) with a boiling point of 80–82 °C at 2 mmHg, enabling straightforward vapor draw or bubbler-based delivery in ALD and CVD systems without the need for heated precursor lines . In contrast, VO(acac)₂ is a blue-green crystalline solid melting at ~258 °C that requires heated bubbler infrastructure and careful temperature control to avoid premature thermal decomposition [1]. VOCl₃, while a liquid (bp 127 °C), is corrosive, hydrolyzes violently to release HCl, and introduces chloride contamination into films—a liability for electronic-grade deposition [2]. The liquid delivery profile of VO(OiPr)₃ thus reduces capital equipment complexity and operational risk relative to both solid and halide alternatives.

Precursor delivery
Supporting
Liquid at 20°C, bp 80–82°C/2 mmHg; clean decomposition to alcohol + propylene
Simplifies vapor delivery hardware; avoids halogen contamination
Versus solid VO(acac)₂ (heated source) and corrosive VOCl₃
ALD/CVD Precursor Volatility Physical State

Evidence 6: Alkoxide Ligand Lability Enables Facile Ligand-Exchange Chemistry for Tailored Catalyst Synthesis

Systematic studies of vanadyl trialkoxides VO(OR)₃ have established a reactivity order for alkoxide ligand replacement: OiPr > OEt > OMe, with the isopropoxide being the most readily displaced among the common primary and secondary alkoxides [1]. This hierarchy means VO(OiPr)₃ serves as the most synthetically versatile entry point for preparing tailored oxovanadium(V) complexes bearing chelating ligands—including salan, salen, hydroxamic acid, and acetylacetonate derivatives—under mild conditions and with near-quantitative ligand substitution yields. While VO(OtBu)₃ exhibits comparable reaction rates to VO(OiPr)₃ in certain transformations such as the Achmatowicz rearrangement [2], the tert-butoxide analog is less widely available and its bulkier ligand may sterically impede coordination of certain bidentate ligands.

Ligand lability
Class-level
Reactivity order: OiPr > OEt > OMe (fastest among primary/secondary alkoxides)
Facile ligand exchange for tailored oxovanadium(V) complex synthesis
Confirmed by competitive alcohol exchange experiments; steric advantage over OtBu
Ligand Exchange Precursor Chemistry Catalyst Design

High-Value Application Scenarios for Vanadium(V) Oxytriisopropoxide Where Differentiation Data Support Its Prioritized Selection


Asymmetric Epoxidation of Allylic Alcohols Using Hydroxamic Acid Co-Ligands

For stereoselective synthesis programs employing hydroxamic acid-based asymmetric epoxidation, VO(OiPr)₃ is the Lewis acid of choice based on direct comparative evidence: it achieves ≥99% substrate conversion with HA3 ligand in CH₂Cl₂ at room temperature (71% e.e.), whereas Ti(OiPr)₄ yields zero conversion under identical conditions [1]. This scenario is particularly relevant for pharmaceutical intermediate synthesis where the Sharpless epoxidation (Ti-based) is incompatible with certain substitution patterns or where vanadium's distinct stereoelectronic profile is sought.

Synthesis of Silica-Supported Single-Site Vanadium Oxide Catalysts for Selective Oxidation

When preparing dispersed VOₓ/SiO₂ catalysts for oxidative dehydrogenation of propane (ODHP) or selective oxidation reactions, VO(OiPr)₃ is the preferred grafting precursor. Its dual-anchoring chemistry—reacting with both Si–OH and ≡Si–O–Si≡ bridges—maximizes vanadium atom utilization per gram of support while suppressing the formation of V₂O₅ nanoparticles that promote over-oxidation to COₓ [2]. The resulting isolated, tetrahedral VO₄ surface species have been verified by ⁵¹V MAS NMR and XAS to be the selective active sites for ODHP [3].

ALD and MOCVD of Phase-Pure Vanadium Oxide Thin Films for MIT-Based Memory and Switching Devices

VO(OiPr)₃ is the enabling precursor for thermal ALD of VO₂ thin films exhibiting a metal-insulator transition (MIT) with an ON/OFF resistance ratio of approximately 40, high crystallinity, and excellent film uniformity as verified by XRD and XPS [4]. Its room-temperature liquid state, moderate vapor pressure, and clean decomposition profile (yielding propylene and isopropanol) make it directly compatible with standard ALD bubbler systems, whereas solid VO(acac)₂ requires heated source delivery and halide alternatives like VOCl₃ introduce corrosive HCl and chloride contamination .

Synthesis of Well-Defined Oxovanadium(V) Complexes as Precatalysts for Sulfoxidation and Other Oxidative Transformations

VO(OiPr)₃ is the recommended vanadium(V) entry point for synthesizing isolable, structurally characterizable vanadium complexes bearing chelating N,O- or O,O-ligands (salan, salen, hydroxamic acids) for catalytic oxidation applications. Well-defined complexes derived from VO(OiPr)₃ have demonstrated superior catalytic performance in thioanisole sulfoxidation compared to in-situ systems prepared from VO(acac)₂ and the same ligand precursors [5]. The high lability of the isopropoxide ligands (reactivity order OiPr > OEt > OMe) facilitates near-quantitative ligand substitution under mild conditions [6].

Application
Selection Property
Validation Focus
Asymmetric epoxidation with hydroxamic acid co-ligands
Lewis acid competence in HA-based systems
Conversion and enantioselectivity under study conditions
Synthesis of dispersed VOₓ/SiO₂ selective oxidation catalysts
Grafting chemistry yielding high vanadium dispersion
Surface species identity by ⁵¹V MAS NMR and XAS
ALD/MOCVD of phase-pure VO₂ thin films for MIT devices
Liquid precursor with clean thermal decomposition
Film crystallinity and MIT ON/OFF ratio under reported ALD conditions
Synthesis of oxovanadium(V) precatalysts for sulfoxidation
Ligand lability facilitating complex isolation
Catalytic performance relative to in-situ VO(acac)₂ systems
Quote Request

Request a Quote for Tris(isopropyl alcohol); vanadium monoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.